METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE
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Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dimethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Phosphorylation: The protected amino acid is then phosphorylated using dimethyl phosphite under acidic or basic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphosphoryl group, forming phosphonic acids.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Phosphonic acids and related derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate is used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those involving amino acid derivatives.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Amino Group: Participates in hydrogen bonding and nucleophilic reactions.
Dimethoxyphosphoryl Group: Involved in phosphorylation reactions and can act as a leaving group.
Ester Group: Undergoes hydrolysis and transesterification reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-2-(dimethoxyphosphoryl)acetate: Lacks the tert-butoxycarbonyl protecting group.
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(phosphoryl)acetate: Lacks the dimethoxy groups on the phosphoryl group.
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate is unique due to the combination of its protecting group, phosphoryl group, and ester functionality, making it versatile for various synthetic and research applications.
Properties
IUPAC Name |
methyl (2S)-2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO7P/c1-10(2,3)18-9(13)11-7(8(12)15-4)19(14,16-5)17-6/h7H,1-6H3,(H,11,13)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHAPRKTPAREGO-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)OC)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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